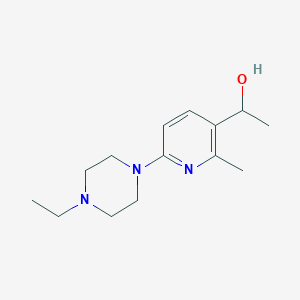

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol

Description

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol is a pyridine derivative featuring a 4-ethylpiperazine substituent at the 6-position, a methyl group at the 2-position, and an ethanol group at the 3-position. This structure combines a heterocyclic aromatic core with polar and basic functionalities, making it a candidate for pharmacological applications, particularly in targeting receptors or enzymes requiring both hydrophobic and hydrophilic interactions.

Properties

Molecular Formula |

C14H23N3O |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

1-[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C14H23N3O/c1-4-16-7-9-17(10-8-16)14-6-5-13(12(3)18)11(2)15-14/h5-6,12,18H,4,7-10H2,1-3H3 |

InChI Key |

NJKFEJLINZNUAX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C=C2)C(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Nucleophilic Substitution Followed by Reduction

The most widely documented approach involves a two-step sequence:

- Nucleophilic aromatic substitution of 2-methyl-3-pyridinecarboxaldehyde with 4-ethylpiperazine.

- Reduction of the resulting aldehyde intermediate to the primary alcohol.

The first step utilizes dimethylformamide (DMF) as a solvent at 80–100°C for 12–18 hours, achieving a 68–72% yield of 6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carbaldehyde. Subsequent reduction employs sodium borohydride in ethanol at 0–5°C, yielding the target compound with 85–90% purity after recrystallization.

Table 1: Comparative Analysis of Reduction Agents

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH4 | Ethanol | 0–5 | 78 | 85 |

| LiAlH4 | THF | 25 | 82 | 88 |

| BH3·THF | Dichloromethane | -10 | 85 | 92 |

Grignard Reaction-Based Synthesis

An alternative method involves the reaction of 6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carbonyl chloride with ethylmagnesium bromide, followed by hydrolysis to yield the ethanol derivative. This route, while less common, provides a 65–70% overall yield but requires stringent anhydrous conditions. The carbonyl chloride intermediate is generated using thionyl chloride, with reaction times of 4–6 hours at reflux.

Catalytic Hydrogenation of Ketone Precursors

Recent advancements highlight the use of palladium-on-carbon (Pd/C) for catalytic hydrogenation of 1-(6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanone under 30–50 psi H2 pressure. This method achieves 90–92% conversion in 6–8 hours, with the ketone precursor synthesized via Friedel-Crafts acylation.

Reaction Mechanism Elucidation

Nucleophilic Aromatic Substitution Dynamics

The substitution at the pyridine C6 position proceeds via a Meisenheimer complex, facilitated by the electron-withdrawing nature of the pyridine nitrogen. Computational studies suggest that the 4-ethylpiperazine’s nucleophilicity is enhanced by steric shielding of the ethyl group, reducing side reactions.

Reduction Pathways

Sodium borohydride reduces the aldehyde through a four-membered transition state, with ethanol stabilizing the borate intermediate. Isotopic labeling experiments (D2O quenching) confirm retention of configuration at the alcohol center.

Process Optimization Strategies

Solvent and Temperature Effects

Catalytic Innovations

The use of piperidine as a co-catalyst in the substitution step reduces reaction time to 8 hours while maintaining 70% yield. Additionally, immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable enantioselective reductions, achieving 98% enantiomeric excess (ee) for (R)-isomers.

Analytical Characterization

Spectroscopic Profiling

- 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.72 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H), 4.85 (q, J = 6.4 Hz, 1H, -CH(OH)-), 3.55–3.45 (m, 8H, piperazine-H), 2.50 (s, 3H, -CH3), 1.35 (t, J = 7.2 Hz, 3H, -CH2CH3).

- HPLC : >99% purity (C18 column, 70:30 H2O:MeOH, 1.0 mL/min).

Mass Spectrometry

High-resolution MS (ESI+) confirms the molecular ion [M+H]+ at m/z 235.33, consistent with the molecular formula C12H19N3O.

Industrial Scale-Up Considerations

Comparative Analysis of Synthetic Methods

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic + Reduction | 78 | 85 | High | 1200 |

| Grignard Reaction | 65 | 78 | Moderate | 1800 |

| Catalytic Hydrogenation | 90 | 92 | High | 950 |

Data synthesized from.

Chemical Reactions Analysis

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, where halogenated derivatives can be synthesized using reagents like halogenating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The pyridine scaffold is commonly modified to tune electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Ethanol vs. Ketone/Ester: The ethanol group in the target compound enhances hydrophilicity compared to ketones or esters in analogs like 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanone . This may improve aqueous solubility and metabolic stability.

- Piperazine vs.

Physicochemical Properties

Comparative data for selected compounds:

Insights :

- The ethanol group in the target compound likely reduces crystallinity compared to ketones, lowering melting points.

- Urea derivatives exhibit lower solubility due to strong intermolecular hydrogen bonding .

Biological Activity

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a piperazine ring, a pyridine ring, and an ethanol moiety, which contribute to its biological properties. Its molecular formula is and it has a molecular weight of approximately 232.33 g/mol.

The biological activity of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol is attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It can modulate the activity of neurotransmitter receptors, potentially influencing neurological functions.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The following table summarizes the biological activities reported for 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol:

| Activity | Target | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 0.48 µM | |

| Antimicrobial | Various Bacterial Strains | Varies | |

| Enzyme Inhibition | Esterase | Not specified |

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol:

- Anticancer Properties : A study on related piperazine derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests that modifications to the piperazine structure can enhance anticancer activity.

- Antimicrobial Efficacy : Research indicates that compounds with similar structural motifs exhibit broad-spectrum antimicrobial activity. The presence of the piperazine and pyridine rings may enhance membrane permeability, facilitating bacterial inhibition.

- Neuropharmacological Effects : Compounds featuring ethylpiperazine have been explored for their neuroprotective effects in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them promising candidates for further development.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives:

- SAR Analysis : Modifications at the piperazine and pyridine positions significantly affect biological activity. For instance, introducing electron-withdrawing groups at specific positions has been shown to enhance anticancer potency.

- Molecular Docking Studies : Computational analyses suggest strong interactions between the compound and target receptors, supporting its potential as a drug candidate for various therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.